2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide
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Overview
Description
2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a benzamide moiety, which is a benzene ring attached to an amide group.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
For instance, zolpidem, a related compound, exerts its hypnotic effect by blocking GABA receptors .
Biochemical Pathways
Compounds with similar structures have been found to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-aminomethylpyridine with an appropriate acylating agent to form the intermediate 2-(pyridin-3-ylmethylamino)acetyl chloride. This intermediate is then reacted with 2-aminobenzamide under suitable conditions to yield the final product.
The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or trimethylamine to facilitate the reactions. The reactions are typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-aminomethylpyridine: A precursor in the synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide.
Pyridine N-oxide: An oxidized derivative of pyridine.
Benzamide: The parent compound of the benzamide moiety.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both pyridine and benzamide. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(pyridin-3-ylmethylamino)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c16-15(21)12-5-1-2-6-13(12)19-14(20)10-18-9-11-4-3-7-17-8-11/h1-8,18H,9-10H2,(H2,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDHLVCHBDCMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CNCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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